1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C23H20F3N3O3S and its molecular weight is 475.49. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Phenylethanolamine N-methyltransferase (PNMT)
One notable application of compounds closely related to "1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea" is their role in inhibiting PNMT, an enzyme involved in the synthesis of epinephrine from norepinephrine. Studies have synthesized and evaluated derivatives for their PNMT inhibitory potency, revealing that certain sulfonamide compounds exhibit high PNMT inhibitory potency and selectivity. These compounds are also predicted to penetrate the blood-brain barrier, indicating potential for affecting central nervous system functions related to epinephrine regulation (Grunewald et al., 2005).
Radical Cyclization to Form Polycyclic Imines
Another research application involves the radical cyclization of cyclic ene sulfonamides to form stable bicyclic and tricyclic imines. This process yields various fused and spirocyclic imines, highlighting a method for creating complex polycyclic structures from simpler sulfonamide precursors. The study provides insights into the potential of such chemical transformations for synthetic organic chemistry and drug discovery (Zhang et al., 2013).
Soil Degradation and Environmental Impact
Research has also explored the environmental fate of structurally related sulfonylurea herbicides, examining their degradation under various soil conditions. This work is crucial for understanding the environmental impact and persistence of such compounds in agricultural settings. Studies on prosulfuron, a sulfonylurea herbicide, have shown that soil pH and water content significantly influence its dissipation rates, offering insights into managing the environmental footprint of related chemicals (Hultgren et al., 2002).
Anion Receptor Chemistry
Compounds with urea functionalities have been investigated for their potential as anion receptors, demonstrating the ability to form complexes with various anions. This research suggests applications in sensing, separation, and possibly catalysis, where specific anion recognition is required. The study of a urea-based anion receptor highlights the versatility of urea derivatives in forming complexes with different anions, pointing to broad applicability in supramolecular chemistry (Amendola et al., 2006).
Properties
IUPAC Name |
1-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O3S/c24-23(25,26)20-8-4-5-9-21(20)28-22(30)27-18-11-10-16-12-13-29(15-17(16)14-18)33(31,32)19-6-2-1-3-7-19/h1-11,14H,12-13,15H2,(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSPRZIFPOYADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.